molecular formula C15H12ClNO2 B12664114 2(1H)-Pyridinone, 1-(2-(4-chlorobenzoyl)-2-propenyl)- CAS No. 104941-12-0

2(1H)-Pyridinone, 1-(2-(4-chlorobenzoyl)-2-propenyl)-

Cat. No.: B12664114
CAS No.: 104941-12-0
M. Wt: 273.71 g/mol
InChI Key: YAYMHSVCYOOJNL-UHFFFAOYSA-N
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Description

2(1H)-Pyridinone, 1-(2-(4-chlorobenzoyl)-2-propenyl)- is a heterocyclic compound that features a pyridinone core with a 4-chlorobenzoyl and propenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Pyridinone, 1-(2-(4-chlorobenzoyl)-2-propenyl)- typically involves the reaction of 4-chlorobenzoyl chloride with a suitable pyridinone derivative under basic conditions. The reaction is often carried out in the presence of a base such as triethylamine in an organic solvent like acetonitrile at room temperature . The reaction proceeds via nucleophilic acyl substitution, forming the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Pyridinone, 1-(2-(4-chlorobenzoyl)-2-propenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the propenyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted pyridinone derivatives.

Scientific Research Applications

2(1H)-Pyridinone, 1-(2-(4-chlorobenzoyl)-2-propenyl)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2(1H)-Pyridinone, 1-(2-(4-chlorobenzoyl)-2-propenyl)- involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act on receptor tyrosine kinases involved in cell signaling pathways, thereby affecting cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    2(1H)-Pyridinone derivatives: Compounds with similar pyridinone cores but different substituents.

    4-Chlorobenzoyl derivatives: Compounds with the 4-chlorobenzoyl group attached to different cores.

    Propenyl derivatives: Compounds with the propenyl group attached to various heterocyclic systems.

Uniqueness

2(1H)-Pyridinone, 1-(2-(4-chlorobenzoyl)-2-propenyl)- is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the 4-chlorobenzoyl group enhances its potential as a pharmacophore, while the propenyl group allows for further functionalization and derivatization.

Properties

CAS No.

104941-12-0

Molecular Formula

C15H12ClNO2

Molecular Weight

273.71 g/mol

IUPAC Name

1-[2-(4-chlorobenzoyl)prop-2-enyl]pyridin-2-one

InChI

InChI=1S/C15H12ClNO2/c1-11(10-17-9-3-2-4-14(17)18)15(19)12-5-7-13(16)8-6-12/h2-9H,1,10H2

InChI Key

YAYMHSVCYOOJNL-UHFFFAOYSA-N

Canonical SMILES

C=C(CN1C=CC=CC1=O)C(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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